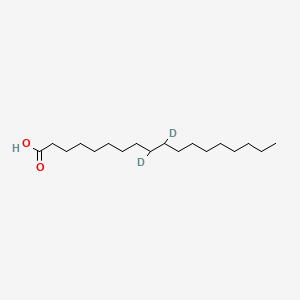

9,10-dideuteriooctadecanoic acid

概要

説明

ステアリン酸-9,10-d2は、オクタデカン酸-9,10-d2としても知られており、ステアリン酸の重水素標識体です。ステアリン酸は、動物性および植物性脂肪や油に一般的に含まれる長鎖飽和脂肪酸です。 9位と10位での重水素標識により、ステアリン酸-9,10-d2は、特に代謝経路や脂質生化学を研究する科学研究において有用です .

準備方法

合成経路と反応条件: ステアリン酸-9,10-d2の調製は、通常、重水素源の存在下でのオレイン酸の水素化を伴います。このプロセスには、次の手順が含まれます。

オレイン酸と触媒の混合: オレイン酸は、リンタングステン酸などの適切な触媒と混合されます。

重水素源の添加: 重水素ガスや重水素酸化物などの重水素標識水素源を滴下添加します。

工業生産方法: ステアリン酸-9,10-d2の工業生産は、同様の原則に従っていますが、より大規模で行われます。このプロセスには、次のものが含まれます。

触媒の選択: 高収率と純度を確保するために、工業用触媒を使用します。

反応の最適化: 副生成物を最小限に抑え、重水素の組み込みを最大限にするために、反応条件を最適化します。

化学反応の分析

反応の種類: ステアリン酸-9,10-d2は、次のようなさまざまな化学反応を起こします。

酸化: 酸化剤と反応して、ステアリン酸誘導体になります。

還元: ステアリンアルコールを形成するために還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化生成物: ステアリン酸のヒドロキシおよびケト誘導体。

還元生成物: ステアリンアルコール。

置換生成物: ハロゲン化ステアリン酸.

4. 科学研究への応用

ステアリン酸-9,10-d2は、科学研究において幅広い用途があります。

科学的研究の応用

Stearic Acid-9,10-d2 has a wide range of applications in scientific research:

作用機序

ステアリン酸-9,10-d2の作用機序は、脂質代謝経路への組み込みを伴います。重水素標識により、研究者は代謝運命を追跡し、酵素やその他の分子標的との相互作用を理解することができます。重要な経路には、次のものがあります。

脂質代謝: ステアリン酸-9,10-d2は、ステアロイル-CoAデサチュラーゼなどの酵素によって代謝され、一価不飽和脂肪酸の生合成に影響を与えます.

細胞シグナル伝達: 細胞膜の生理学とシグナル伝達経路に影響を与え、さまざまな生理学的効果に寄与します.

類似の化合物:

ステアリン酸: 自然界に一般的に存在する重水素化されていない形態。

オレイン酸: 炭素鎖長が類似した不飽和脂肪酸。

パルミチン酸: 炭素数が16個の別の長鎖飽和脂肪酸.

ユニークさ: ステアリン酸-9,10-d2は、その重水素標識により、研究用途において独特の利点を提供します。重水素原子は、代謝経路を研究し、脂肪酸の薬物動態を理解するための理想的なトレーサーとなります。 重水素化されていない対応物とは異なり、ステアリン酸-9,10-d2は、分析技術において、優れた安定性と精度を提供します .

類似化合物との比較

Stearic Acid: The non-deuterated form, commonly found in nature.

Oleic Acid: An unsaturated fatty acid with a similar carbon chain length.

Palmitic Acid: Another long-chain saturated fatty acid with 16 carbon atoms.

Uniqueness: Stearic Acid-9,10-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal tracer for studying metabolic pathways and understanding the pharmacokinetics of fatty acids. Unlike its non-deuterated counterparts, Stearic Acid-9,10-d2 offers enhanced stability and precision in analytical techniques .

生物活性

9,10-Dideuteriooctadecanoic acid, also known as dideuterated stearic acid, is a saturated fatty acid derivative where two hydrogen atoms are replaced by deuterium isotopes at the 9th and 10th carbon positions. This modification alters its physical and chemical properties, making it a valuable compound in various scientific fields, particularly in studies involving lipid metabolism and enzymatic reactions.

- Chemical Formula : C₁₈H₃₆O₂ (with deuterium at positions 9 and 10)

- Molecular Weight : Approximately 284.5 g/mol

- Structure :

Lipid Metabolism

Research indicates that this compound exhibits biological activity similar to that of its non-deuterated counterpart, octadecanoic acid (stearic acid). Its primary function lies in its use as a tracer molecule in scientific research. By incorporating it into biological systems, researchers can track the metabolism and interactions of stearic acid within cells and organisms. The specific location of the deuterium label allows scientists to distinguish between newly synthesized stearic acid and existing pools using mass spectrometry techniques.

Effects on Cell Signaling and Membrane Fluidity

The unique isotopic labeling of this compound allows for detailed studies of fatty acid metabolism in biological systems. It may influence lipid metabolism and has been studied for its potential effects on cell signaling pathways and membrane fluidity. The incorporation of deuterated fatty acids can alter the physical properties of membranes, potentially affecting the activity of membrane-bound enzymes and receptors .

Study on Fatty Acid Uptake

In a study examining the uptake of fatty acids in cells, researchers utilized this compound as a tracer to investigate how deuterated fatty acids are metabolized differently compared to their non-deuterated counterparts. The findings indicated that the presence of deuterium did not significantly hinder the uptake or incorporation into cellular lipids, suggesting that deuterated fatty acids can effectively mimic their natural counterparts in metabolic pathways.

Interaction with Enzymes

Another significant study focused on the interaction of this compound with various enzymes involved in lipid metabolism. The research revealed that the presence of deuterium at specific positions could influence enzyme kinetics and substrate specificity. This insight is crucial for understanding how modifications at specific positions on fatty acids affect their biological roles and interactions with other biomolecules .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Octadecanoic Acid (Stearic Acid) | C₁₈H₃₆O₂ | Non-deuterated version widely found in nature |

| 11,11-Dideuteriostearic Acid | C₁₈H₃₄D₂O₂ | Deuteration at position 11; used for metabolic studies |

| 12-Iodo-9-cis-octadecenoic Acid | C₁₈H₃₄I O₂ | Contains iodine; used in lipid research |

| This compound | C₁₈H₃₄D₂O₂ | Unique isotopic labeling allows for distinct insights into metabolic pathways |

特性

IUPAC Name |

9,10-dideuteriooctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-QDRJLNDYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。